REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[S:11]1[C:15]([NH2:16])=[N:14][CH:13]=[N:12]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].O>ClCCl.CC(C)[O-].CC(C)[O-].CC(C)[O-].Cl[Ti+3]>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH:16][C:15]2[S:11][N:12]=[CH:13][N:14]=2)=[CH:5][CH:4]=1 |f:2.3,6.7.8.9|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
S1N=CN=C1N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
38.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
catalyst
|
Smiles
|
CC([O-])C.CC([O-])C.CC([O-])C.Cl[Ti+3]
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
to stir for additional 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NaHCO3 solution (300 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×300 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain the product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Type
|
CUSTOM
|
Details
|
to give 5.5 g of as an off-white solid
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(CNC2=NC=NS2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |